Ganoderic acid
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Overview
Description
Ganoderic acids are a class of closely related triterpenoids derived from lanosterol, found in Ganoderma mushrooms, particularly Ganoderma lucidum . These compounds have been used in traditional East Asian medicine for thousands of years due to their purported pharmacological effects . Ganoderic acids are known for their diverse biological activities, including hepatoprotection, anti-tumor effects, and inhibition of 5-alpha reductase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ganoderic acids are biosynthesized through the mevalonate pathway. The initial substrate, acetyl-coenzyme A, is condensed by acetyl-coenzyme A acetyltransferase to produce 3-hydroxy-3-methylglutaryl-coenzyme A, which is then reduced by 3-hydroxy-3-methylglutaryl-coenzyme A reductase to produce mevalonate . This pathway involves several enzymatic reactions leading to the formation of lanosterol, which is then oxidized and rearranged to form ganoderic acids .
Industrial Production Methods: Ganoderic acids are typically produced through submerged fermentation of Ganoderma lucidum. This method allows for better growth of the fungi and the addition of various substrates to enhance production . The production of ganoderic acids under liquid static cultivation conditions has been found to be significantly higher compared to shaking cultivation conditions . Industrial production also involves the extraction of ganoderic acids using solvents such as chloroform and sodium bicarbonate .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acids undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure of ganoderic acids to enhance their biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of ganoderic acids with enhanced pharmacological properties, such as increased anti-tumor activity and improved solubility .
Scientific Research Applications
Ganoderic acids have a wide range of scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid biosynthesis and chemical modifications.
Biology: Investigated for their role in modulating biological pathways and cellular processes.
Medicine: Extensively studied for their anti-tumor, anti-inflammatory, and hepatoprotective effects.
Industry: Utilized in the development of nutraceuticals and functional foods due to their health benefits.
Mechanism of Action
Ganoderic acids exert their effects through various molecular targets and pathways. One of the primary mechanisms involves the regulation of the p53 signaling pathway, which plays a crucial role in cell cycle regulation and apoptosis . Ganoderic acids can inhibit the interaction between MDM2 and p53, leading to increased p53 activity and induction of apoptosis in cancer cells . Additionally, ganoderic acids modulate inflammatory pathways and oxidative stress responses, contributing to their hepatoprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ganoderic acids are unique among triterpenoids due to their specific structural features and biological activities. Similar compounds include:
Ganoderol: Shares a similar lanostane skeleton but differs in the oxidation state and functional groups.
Ergosterol: Another triterpenoid found in fungi, structurally similar to ganoderic acids but with distinct biological activities.
Lucidenic acids: Triterpenoids found in Ganoderma species with comparable pharmacological properties.
Ganoderic acids stand out due to their potent anti-tumor and hepatoprotective effects, making them valuable for therapeutic applications .
Properties
IUPAC Name |
(2R,6R)-6-[(7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,23,32,35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21?,23+,28+,29-,30+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOKDAQBNHPJFD-PMVVSAHYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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